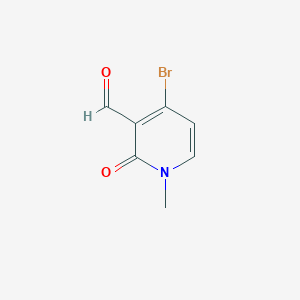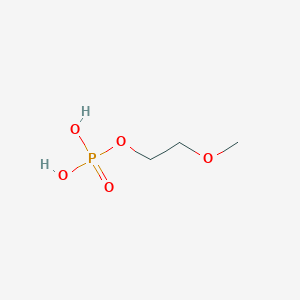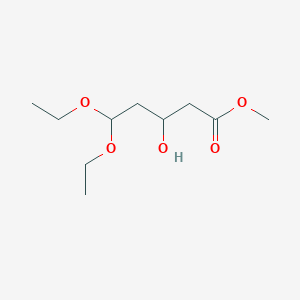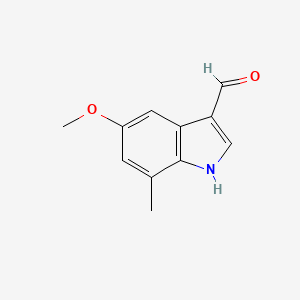
2-(4-Chlorophenyl)-4-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to produce the compound in larger quantities with better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) can be used for substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-4-methyl-1H-pyrrole
- 2-(4-Fluorophenyl)-4-methyl-1H-pyrrole
- 2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole
Uniqueness
2-(4-Chlorophenyl)-4-methyl-1H-pyrrole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This substitution can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
Clé InChI |
HKVYWSORJUJMCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)

![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

